Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide
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Description
Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide is a metabolite of Pioglitazone . It has a molecular weight of 550.58 and a molecular formula of C25H30N2O10S .
Synthesis Analysis
Based on the studies, two novel metabolic pathways for pioglitazone in hepatocytes are proposed . The first pathway involves N-glucuronidation of the thiazolidinedione ring of pioglitazone to form M7, followed by hydrolysis to M2, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto carboxylic acid to form M11. The second pathway involves methylation of the mercapto group of the thiazolidinedione ring-opened mercapto amide to form M8, oxidation of M8 to form M1, and oxidation of M1 to form M3 .Molecular Structure Analysis
The molecular structure of Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide is derived from the thiazolidinedione ring of Pioglitazone . The structure includes a glucuronide group attached to the nitrogen atom of the opened thiazolidinedione ring .Chemical Reactions Analysis
The chemical reactions involved in the formation of Pioglitazone Thiazolidinedione Ring-opened N-|A-D-Glucuronide include N-glucuronidation, hydrolysis, methylation, and oxidation .Safety And Hazards
Future Directions
The search for new TZD candidates is ongoing due to the safety concerns of the available drugs in this class . Metabolism studies play a crucial step in the development of new candidates . The resistance of certain compounds to ring opening, probably related to N-substitution in the TZD ring, could be a potential direction for future research .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)/t17?,18-,19-,20+,21-,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWGHHINCKKGE-DVGPLREDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858316 |
Source
|
Record name | N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
CAS RN |
1296832-76-2 |
Source
|
Record name | N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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